N-(1-benzylpiperidin-4-yl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzylpiperidin-4-yl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C28H35N5OS and its molecular weight is 489.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-benzylpiperidin-4-yl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in neurological and pain-related disorders. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on diverse research findings.
Synthesis and Structure
The synthesis of this compound involves multiple steps of organic chemistry techniques, including the formation of the piperidine ring and the introduction of the quinazoline moiety. The structural complexity allows for interactions with various biological targets, primarily within the central nervous system.
1. Receptor Binding Affinity
Studies have indicated that derivatives of N-(1-benzylpiperidin-4-yl) compounds exhibit significant binding affinities for sigma receptors, particularly sigma1 receptors. For instance, a series of arylacetamide derivatives were evaluated, showing higher affinity for sigma1 receptors compared to sigma2 receptors. The binding affinities were quantitatively measured using inhibition constants (K(i)), where select compounds demonstrated ratios exceeding 100 for sigma1/sigma2 binding .
Compound | K(i) (sigma1) | K(i) (sigma2) | Ratio (sigma2/sigma1) |
---|---|---|---|
Compound 1 | 10 nM | 1000 nM | 100 |
Compound 10 | 20 nM | 1840 nM | 92 |
Compound 18 | 15 nM | 1830 nM | 122 |
2. Neuropathic Pain Models
Recent studies have explored the efficacy of this compound in neuropathic pain models. In animal studies, compounds similar to this compound exhibited robust antiallodynic effects in models of mechanical allodynia induced by capsaicin. These effects were attributed to sigma1 receptor antagonism, which is crucial in modulating pain pathways .
3. Potential for Treating Neurological Disorders
The compound's interaction with muscarinic receptors suggests a potential application in treating neurological disorders such as Alzheimer's disease and Lewy Body Dementia. Its ability to modulate cholinergic signaling may offer therapeutic benefits in cognitive deficits associated with these conditions .
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- Sigma Receptor Antagonism : A study demonstrated that sigma receptor antagonists could reverse mechanical allodynia in neuropathic pain models, indicating a promising avenue for pain management therapies .
- Cognitive Enhancement : Research has shown that compounds targeting muscarinic receptors can improve cognitive function in animal models of Alzheimer's disease, suggesting that this compound may have similar effects .
特性
CAS番号 |
689266-04-4 |
---|---|
分子式 |
C28H35N5OS |
分子量 |
489.68 |
IUPAC名 |
N-(1-benzylpiperidin-4-yl)-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C28H35N5OS/c34-27(30-23-14-16-33(17-15-23)19-21-6-2-1-3-7-21)22-12-10-20(11-13-22)18-29-26-24-8-4-5-9-25(24)31-28(35)32-26/h1-9,20,22-23H,10-19H2,(H,30,34)(H2,29,31,32,35) |
InChIキー |
RCKBSIRIZXIXKO-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1CNC2=NC(=S)NC3=CC=CC=C32)C(=O)NC4CCN(CC4)CC5=CC=CC=C5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。